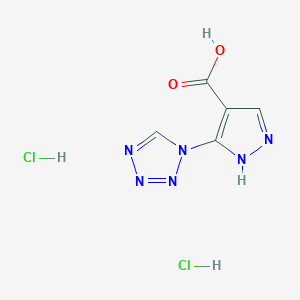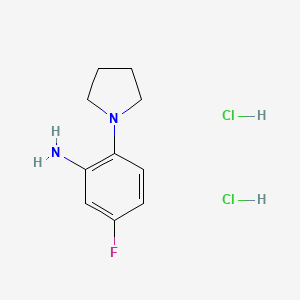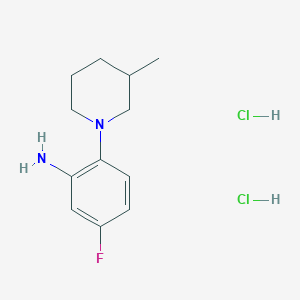
Acide 3-tétrazol-1-yl-1H-pyrazole-4-carboxylique dihydrochlorure
Vue d'ensemble
Description
3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride is a useful research compound. Its molecular formula is C5H6Cl2N6O2 and its molecular weight is 253.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en protéomique
Acide 3-tétrazol-1-yl-1H-pyrazole-4-carboxylique dihydrochlorure: est utilisé dans la recherche en protéomique . La protéomique consiste à étudier à grande échelle les protéines, en particulier leurs structures et leurs fonctions. Ce composé peut être utilisé comme un outil biochimique pour étudier les interactions, les modifications et les niveaux d'expression des protéines au sein des cellules.
Conception et découverte de médicaments
Le rôle du composé dans la conception de médicaments est significatif en raison de son potentiel en tant que bloc de construction pour la création de nouveaux agents pharmaceutiques . Ses propriétés structurelles lui permettent d'interagir avec diverses cibles biologiques, ce qui peut être exploité pour développer de nouveaux médicaments ayant des actions spécifiques.
Études d'amarrage moléculaire
L'amarrage moléculaire est une méthode utilisée pour prédire l'orientation préférée d'une molécule par rapport à une seconde lorsqu'elles sont liées l'une à l'autre pour former un complexe stable . This compound peut être utilisé dans des modèles de calcul pour comprendre l'interaction entre les médicaments et leurs cibles.
Complexes diagnostiques
Ce composé est également un composant du développement de complexes diagnostiques . Ces complexes peuvent être utilisés pour la détection et la quantification de biomolécules, ce qui est crucial pour diagnostiquer diverses maladies.
Recherche sur les matériaux énergétiques
La combinaison de fragments structurels énergétiques présents dans ce composé en fait un candidat pour la conception de nouveaux matériaux énergétiques . Ces matériaux ont des applications dans des domaines tels que la pyrotechnie et les explosifs.
Synthèse d'oligonucléotides
This compound: est utilisé dans la synthèse d'oligonucléotides comme activateur acide du processus de couplage . Ceci est essentiel dans la synthèse de courts fragments d'ADN ou d'ARN, qui ont des applications dans les tests et la recherche génétiques.
Mécanisme D'action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
A related compound has been shown to have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride might interact with its targets in a similar manner, leading to changes in the target’s function.
Result of Action
Related compounds have shown antipromastigote activity , suggesting that this compound might have similar effects.
Analyse Biochimique
Biochemical Properties
3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to exhibit a broad range of biological effects, including antibacterial, anticancer, anti-inflammatory, and antifungal activities . It interacts with enzymes such as succinate dehydrogenase, inhibiting its activity and thereby affecting the mitochondrial respiration chain . Additionally, it has been observed to bind with penicillin-binding proteins, disrupting the synthesis of bacterial cell walls and leading to cell lysis .
Cellular Effects
The effects of 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the binding of AT1 receptors to angiotensin II in rat liver membranes, thereby affecting blood pressure regulation . Furthermore, it exhibits antifungal activity by inhibiting the growth of phytopathogenic fungi through the disruption of their cellular processes .
Molecular Mechanism
At the molecular level, 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride exerts its effects through various binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting succinate dehydrogenase and penicillin-binding proteins . These interactions lead to the inhibition of enzyme activity, disruption of cellular processes, and changes in gene expression. The compound’s ability to form hydrogen bonds with specific amino acids in the active sites of enzymes further enhances its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur in the presence of strong acids or oxidants . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antibacterial and antifungal activities . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues . Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with succinate dehydrogenase highlights its role in the mitochondrial respiration chain . Additionally, its ability to inhibit penicillin-binding proteins suggests its involvement in bacterial cell wall synthesis pathways . These interactions underscore the compound’s potential as a therapeutic agent in targeting specific metabolic processes.
Transport and Distribution
The transport and distribution of 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride within cells and tissues are facilitated by various transporters and binding proteins. The compound’s solubility in water and acetonitrile allows for efficient cellular uptake and distribution . Once inside the cell, it can localize to specific compartments, where it exerts its biochemical effects. The compound’s ability to form stable complexes with biomolecules further enhances its distribution and activity within the cell .
Subcellular Localization
3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride exhibits specific subcellular localization, which influences its activity and function. The compound is known to target mitochondria, where it inhibits succinate dehydrogenase and disrupts the mitochondrial respiration chain . Additionally, it can localize to the bacterial cell wall, where it interacts with penicillin-binding proteins and inhibits cell wall synthesis . These targeting signals and post-translational modifications direct the compound to specific compartments, enhancing its therapeutic potential.
Propriétés
IUPAC Name |
5-(tetrazol-1-yl)-1H-pyrazole-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6O2.2ClH/c12-5(13)3-1-6-8-4(3)11-2-7-9-10-11;;/h1-2H,(H,6,8)(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTBJQNLNYTVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)O)N2C=NN=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Bromo-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B1389738.png)
![2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B1389739.png)
![3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B1389741.png)
![3-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B1389742.png)
